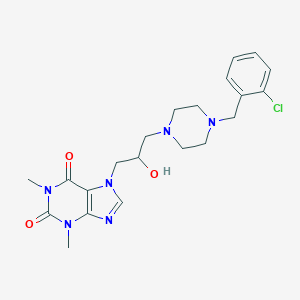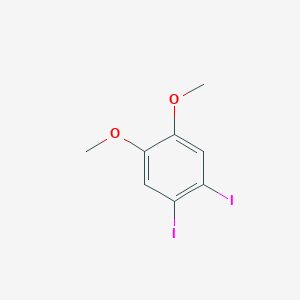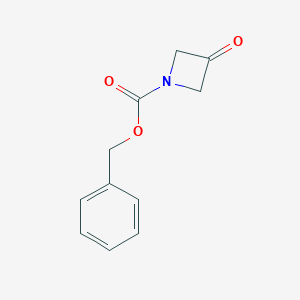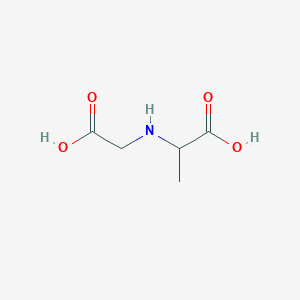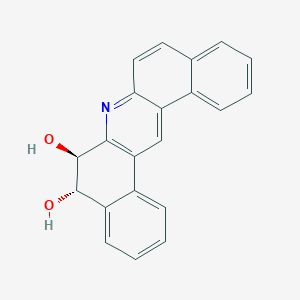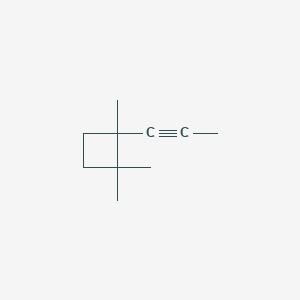
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, also known as TPC, is a cyclobutane derivative that has been widely studied for its potential applications in various fields of research. TPC is a colorless liquid that has a characteristic odor and is highly flammable. It is a stable compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is not fully understood, but it is believed to involve the inhibition of ion channels, particularly the voltage-gated potassium channels. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to selectively inhibit the activity of certain potassium channels, which can lead to the modulation of various physiological processes, including neuronal excitability and muscle contraction.
Biochemical and physiological effects:
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of cell proliferation, and the induction of apoptosis. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its stability, which makes it a suitable compound for various lab experiments. 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is also relatively easy to synthesize using various methods. However, one of the limitations of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane is its high flammability, which requires special precautions when handling the compound.
Zukünftige Richtungen
There are several future directions for the research on 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the investigation of its interactions with ion channels and other biomolecules. Additionally, the use of 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane as a monomer for the synthesis of novel polymers with unique properties is an area of interest for material science researchers.
Synthesemethoden
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane can be synthesized using different methods, including the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl chloride in the presence of a strong base, such as potassium tert-butoxide. Another method involves the reaction of 1,1,2,2-tetramethylcyclobutane with propargyl bromide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential applications in various fields of research, including organic synthesis, material science, and medicinal chemistry. In organic synthesis, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a building block for the synthesis of various compounds, including biologically active molecules. In material science, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and high glass transition temperature. In medicinal chemistry, 1,1,2-Trimethyl-2-prop-1-ynylcyclobutane has been studied for its potential as an anticancer agent and as a modulator of ion channels.
Eigenschaften
CAS-Nummer |
110656-00-3 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
1,1,2-trimethyl-2-prop-1-ynylcyclobutane |
InChI |
InChI=1S/C10H16/c1-5-6-10(4)8-7-9(10,2)3/h7-8H2,1-4H3 |
InChI-Schlüssel |
YDXZOZAYBOKILQ-UHFFFAOYSA-N |
SMILES |
CC#CC1(CCC1(C)C)C |
Kanonische SMILES |
CC#CC1(CCC1(C)C)C |
Synonyme |
Cyclobutane, 1,1,2-trimethyl-2-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
